![molecular formula C14H16FN3 B7017256 N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazol-7-amine](/img/structure/B7017256.png)
N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazol-7-amine
Description
N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazol-7-amine is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a fluorophenyl group attached to a tetrahydroindazole core, which contributes to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazol-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3/c15-12-6-4-10(5-7-12)8-16-13-3-1-2-11-9-17-18-14(11)13/h4-7,9,13,16H,1-3,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXRDPOQZPMULW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=NN2)NCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazol-7-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the indazole core.
Final Amination:
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products:
Oxidation Products: Oxides, nitroso compounds, or other oxidized derivatives.
Reduction Products: Amines, alcohols, or other reduced forms.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazol-7-amine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazol-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Indazole Derivatives: Compounds with similar indazole cores but different substituents, such as N-phenylindazole and N-methylindazole.
Fluorophenyl Compounds: Compounds with fluorophenyl groups attached to different cores, such as 4-fluorophenylmethanol and 4-fluorophenylacetic acid.
Uniqueness: N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazol-7-amine is unique due to its specific combination of the fluorophenyl group and the tetrahydroindazole core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.